2-Methacryloxyethyl D-glucopyranoside
Description
Significance as a Carbohydrate-Based Methacrylate (B99206) Monomer
2-Methacryloxyethyl D-glucopyranoside is classified as a carbohydrate-based methacrylate monomer. This classification highlights its dual chemical nature: it contains a glucose unit, a fundamental carbohydrate, and a methacrylate group, a well-known polymerizable functional group. The significance of this structure is rooted in the advantageous properties each component imparts.
Carbohydrate polymers, such as those derived from glucose, are noted for their biocompatibility, biodegradability, low toxicity, and natural renewability. iosrjournals.orgnih.gov These features make them ideal candidates for biomedical applications where interaction with biological systems is required. nih.gov The glucose moiety, being a natural monosaccharide, provides a hydrophilic and bio-friendly interface. youtube.com
Simultaneously, the methacrylate portion of the molecule allows it to act as a monomer in polymerization reactions. Methacrylate monomers are foundational to a vast range of synthetic polymers and are prized for their ability to form stable, cross-linked polymer networks through processes like radical polymerization. nih.govrsc.org A study on the direct polymerization of 2-methacryloxyethyl glucoside using aqueous Reversible Addition-Fragmentation Chain Transfer (RAFT) demonstrated that the monomer could be polymerized in a controlled manner without the need for protecting group chemistry, a significant advantage for synthesizing well-defined glycopolymers. usm.edu This process allows for the creation of polymers with predictable molecular weights and narrow molecular weight distributions, which is crucial for high-performance material applications. usm.edu
Hybrid Structural Features Enabling Polymeric Innovations
The true innovation of this compound lies in its hybrid, amphiphilic structure, which combines a bulky, hydrophilic carbohydrate head with a polymerizable hydrophobic tail. nih.gov This molecular architecture is a cornerstone for creating "smart" or functional polymers with properties that can be finely tuned for specific applications.
The presence of the glucopyranoside unit confers several unique characteristics to the resulting polymers:
Biocompatibility: The glucose surface mimics natural cell surface carbohydrates, reducing adverse reactions when used in biomedical contexts like drug delivery systems or medical coatings. nih.govacs.org
Hydrophilicity and Hydrogel Formation: The hydroxyl-rich sugar moiety renders the polymers highly water-soluble, enabling the formation of hydrogels. chemicalbook.com These hydrogels can absorb and retain large amounts of water, making them suitable for applications such as tissue engineering scaffolds and controlled-release drug matrices.
Specific Recognition: The glucose unit can participate in specific biological interactions, such as binding to proteins or other biological molecules. This has been explored for creating glucose-responsive materials that can, for example, release therapeutic agents in response to changing glucose levels.
The methacrylate backbone provides the structural integrity and processability of a synthetic polymer. The ability to copolymerize this monomer with other methacrylates or acrylates opens up a vast design space for new materials. researchgate.net For instance, by combining it with hydrophobic monomers, researchers can create amphiphilic block copolymers that self-assemble into complex nanostructures like micelles or vesicles, which are instrumental in advanced drug delivery systems. acs.orgresearchgate.net This combination of a natural, functional carbohydrate with a versatile synthetic polymer platform allows for the development of innovative materials for drug delivery, biosensors, and bioactive coatings. iosrjournals.org
Structure
3D Structure
Properties
IUPAC Name |
2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8-,9+,10-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQRLZZWFINMDP-BGNLRFAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927559 | |
| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132153-84-5 | |
| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Routes and Polymerization Methodologies
Monomer Synthesis Strategies
The creation of 2-Methacryloxyethyl D-glucopyranoside hinges on the precise chemical joining of a sugar molecule with a methacrylate (B99206) functional group. This process requires careful selection of starting materials and reaction conditions to ensure the desired product is formed efficiently and with high purity.
Reactant Precursors and Stoichiometry
The synthesis of this compound typically involves the reaction between 2-hydroxyethyl methacrylate (HEMA) and a protected glucose derivative. One common precursor is α-D-methylglucoside . In this reaction, HEMA provides the polymerizable methacrylate group, while α-D-methylglucoside acts as the glycosyl donor.
The stoichiometry of the reactants is a critical factor in achieving a high yield of the desired product. Often, an excess of HEMA, typically between 1.5 to 2.0 equivalents, is used to drive the reaction towards the complete conversion of the glycosyl donor.
Catalytic Systems and Reaction Conditions
The glycosidic bond formation between HEMA and the glucoside is facilitated by a catalytic system. A combination of 1-chloro-2,4-dinitrobenzene (CDNB) as an acid catalyst and phosphomolybdic acid as a co-catalyst in a chlorobenzene (B131634) solvent has been reported. This dual catalytic system works synergistically to activate the hydroxyl groups of the glucoside, promoting the nucleophilic attack by HEMA.
The reaction is typically carried out under reflux conditions at elevated temperatures. For instance, in a chlorobenzene solvent, the reaction may be conducted at approximately 112°C for several hours. The high boiling point of chlorobenzene allows for effective heat transfer while minimizing solvent loss through evaporation.
Regioselectivity and Purification Techniques
A significant challenge in the synthesis of this compound is controlling the regioselectivity of the reaction. The glucose molecule has multiple hydroxyl groups, and the reaction must be directed to a specific position to obtain the desired isomer. The use of protecting groups on the sugar molecule is a common strategy to achieve this control. For example, acetyl or benzyl (B1604629) groups can be used to shield certain hydroxyl groups, directing the reaction to the unprotected site.
The regioselectivity of the reaction can also be influenced by the catalytic system. The combination of CDNB and phosphomolybdic acid has been shown to promote regioselective glycosylation.
Following the reaction, purification is necessary to isolate the this compound from unreacted starting materials, byproducts, and the catalyst. Standard laboratory techniques such as column chromatography are often employed for this purpose. The choice of the stationary and mobile phases for chromatography is crucial for achieving a good separation. For instance, a ternary system of hexane, dichloromethane, and ethyl acetate (B1210297) has been used for the separation of similar compounds.
Polymerization Techniques for this compound Derivatives
The presence of the methacrylate group allows this compound to undergo polymerization, forming long polymer chains. These polymers, known as glycopolymers, have properties that are highly valuable in biomedical fields.
Conventional Free Radical Polymerization
Conventional free radical polymerization is a common method used to polymerize this compound. This technique typically involves the use of a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to generate radicals. These radicals then initiate the polymerization of the monomer.
The reaction is typically carried out in a suitable solvent, and the molecular weight of the resulting polymer can be influenced by factors such as the monomer concentration, initiator concentration, and reaction temperature. While this method is relatively simple and effective, it offers limited control over the polymer architecture, molecular weight distribution, and chain-end functionality.
Controlled Radical Polymerization (CRP) Techniques
To overcome the limitations of conventional free radical polymerization, controlled radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of polymers with well-defined structures and narrow molecular weight distributions. Two prominent CRP techniques applicable to the polymerization of methacrylate monomers like this compound are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Atom Transfer Radical Polymerization (ATRP) utilizes a transition metal complex, typically copper-based, to reversibly activate and deactivate the growing polymer chains. cmu.edu This process allows for a controlled rate of polymerization and the synthesis of polymers with predetermined molecular weights and low polydispersity. cmu.edu ATRP is tolerant to a variety of functional groups, making it suitable for the polymerization of complex monomers like this compound. cmu.edu
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a robust method for polymerizing a wide range of monomers, including methacrylates like GHEMA. nih.gov This technique utilizes a transition metal complex (commonly copper) to reversibly activate and deactivate the growing polymer chains, allowing for controlled polymerization. nih.gov
The polymerization of hydroxy-functional methacrylates, such as GHEMA, has been successfully carried out using ATRP in various solvents, including methanol (B129727) and water/methanol mixtures. acs.org For instance, the ATRP of similar hydroxy-functional methacrylates has been achieved at ambient temperatures, yielding polymers with good control over molecular weight and polydispersities as low as 1.09. acs.org The use of initiators like ethyl 2-bromoisobutyrate in the presence of a copper catalyst and a ligand such as pentamethyldiethylenetriamine (PMDETA) is common. researchgate.net
Well-defined cationic polymer brushes of poly(2-(methacryloxy)ethyltrimethylammonium chloride) (PMTAC) have been synthesized via surface-initiated ATRP, indicating the versatility of this method for creating functional polymer architectures. elsevierpure.com Although direct ATRP of some charged monomers in aqueous solutions can be challenging, the use of fluoroalcohols as solvents has been shown to improve control over the polymerization. elsevierpure.com
Table 1: Representative Conditions for ATRP of Methacrylate-Based Monomers
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Resulting Polymer Characteristics |
|---|---|---|---|---|---|
| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate (EBiB) | CuCl/PMDETA | Anisole | 90 | Mₙ = 23,000, Mₙ/Mₙ = 1.45 cmu.edu |
| 2-Hydroxypropyl Methacrylate (HPMA) | Not Specified | Not Specified | Methanol | 20 | High conversion, PDI = 1.09 acs.org |
| Glycerol Monomethacrylate (GMA) | Not Specified | Not Specified | Methanol | 20 | High conversion, PDI = 1.30 acs.org |
| 2-(Methacryloyloxy)ethyl Choline Phosphate | Not Specified | Not Specified | Not Specified | Not Specified | Rapid polymerization and cell adhesion rsc.org |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that is particularly effective for polymerizing a wide array of monomers, including unprotected sugar-containing monomers like GHEMA, often directly in aqueous media. capes.gov.bracs.org This method employs a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDIs). capes.gov.bracs.org
The direct RAFT polymerization of 2-methacryloxyethyl glucoside has been demonstrated in aqueous solutions without the need for protecting group chemistry. capes.gov.br Studies have utilized CTAs like 4-cyano-4-methyl-4-thiobenzoylsulfanyl butyric acid (CTP) due to its water solubility and suitability for methacrylic monomers. capes.gov.br The resulting homopolymers exhibit characteristics of a controlled/"living" polymerization, including a linear increase in number-average molecular weight (Mₙ) with conversion and narrow molecular weight distributions. capes.gov.br
Furthermore, RAFT polymerization has been successfully used to create well-defined diblock glycopolymers. acs.org For example, a poly(2-methacryloxyethyl glucoside) macroCTA was chain-extended with another glycomonomer to produce a block copolymer with a predetermined molecular weight and a PDI of less than or equal to 1.20. acs.org
Table 2: Examples of RAFT Polymerization of Glycomonomers
| Monomer | CTA | Initiator | Solvent | Resulting Polymer Characteristics |
|---|---|---|---|---|
| 2-Methacryloxyethyl glucoside (MAGlu) | 4-Cyano-4-methyl-4-thiobenzoylsulfanyl butyric acid (CTP) | Not Specified | Aqueous media | Linear Mₙ increase with conversion, narrow MWD capes.gov.br |
| Methyl 6-O-methacryloyl-α-d-glucoside | (4-Cyanopentanoic acid)-4-dithiobenzoate | Not Specified | Aqueous solution | Mₙ between 16 and 103 kDa, PDI as low as 1.10 capes.gov.br |
| 2-Methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) | 4-Cyanopentanoic acid dithiobenzoate (CTP) | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | Methanol | Well-defined homopolymers with Mₙ/Mₙ < 1.2 rsc.org |
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a metal-free CRP technique that utilizes stable nitroxide radicals to control the polymerization of various monomers. slideshare.net The process involves the reversible termination of growing polymer chains by the nitroxide, forming dormant alkoxyamine species. wikipedia.org This equilibrium between active and dormant chains allows for the synthesis of polymers with well-defined architectures and low polydispersity. wikipedia.orgicp.ac.ru
While NMP has been widely applied to monomers like styrene, its application to methacrylates has historically been more challenging. researchgate.net However, the development of new nitroxides and alkoxyamine initiators has expanded the scope of NMP to include methacrylic monomers. icp.ac.ru For instance, the use of specific nitrones has enabled the NMP of various methacrylates at moderate temperatures. icp.ac.ru The synthesis of lipo-glycopolymer amphiphiles has been achieved via nitroxide-mediated living free-radical polymerization, demonstrating its utility for creating complex glycopolymer structures. nih.gov
The choice of nitroxide is critical for successful polymerization, with sterically bulky nitroxides often required for efficient control over methacrylate polymerization. wikipedia.org
Other Controlled Polymerization Methods
Besides ATRP, RAFT, and NMP, other controlled polymerization techniques have been employed for the synthesis of glycopolymers. nih.gov
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymerizing cyclic olefin monomers and is known for its high tolerance to various functional groups, including bulky carbohydrate moieties. nih.gov This makes ROMP suitable for creating well-defined glycopolymers with good control over polymer size and structure. nih.gov The residual double bonds in ROMP-derived polymers can be further functionalized, for example, through thiol-ene reactions for cross-linking. rsc.org
Thiol-ene Chemistry represents a versatile platform for both polymer synthesis and modification. rsc.org This reaction involves the addition of a thiol to a carbon-carbon double bond, often initiated by UV light. rsc.org It has been used to create functional polymers and for post-polymerization modification of polymers containing pendant double bonds. nih.govnih.gov For instance, pendant alkene groups on a polymer backbone can be modified with various thiols, including protected thio-sugars, to introduce carbohydrate functionality. nih.gov
Homopolymerization Kinetics and Mechanisms
The homopolymerization of this compound and related glycomonomers via controlled radical polymerization techniques typically follows pseudo-first-order kinetics. capes.gov.brnih.gov This kinetic behavior is a hallmark of a controlled or "living" polymerization process, where the concentration of propagating radicals remains relatively constant throughout the reaction. researchgate.netyoutube.com
A linear relationship between the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M])) and time is indicative of pseudo-first-order kinetics. nih.gov This has been observed in the RAFT polymerization of various glycomonomers in aqueous media. capes.gov.brnih.gov This controlled process also leads to a linear increase in the number-average molecular weight (Mₙ) of the polymer with increasing monomer conversion, while maintaining a low polydispersity index (PDI). capes.gov.brresearchgate.net
For example, the RAFT homopolymerization of 2-methacryloxyethyl glucoside (MAGlu) demonstrated these characteristics, confirming a well-controlled system. capes.gov.br Similarly, the aqueous RAFT polymerization of acrylamide-based glycomonomers also showed a linear increase of ln([M]₀/[M]) over time. nih.gov
Copolymerization Kinetics and Reactivity Ratios
The copolymerization of this compound with other monomers is crucial for tailoring the properties of the resulting copolymers for specific applications. The kinetics of these copolymerizations are described by reactivity ratios (r₁ and r₂), which quantify the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homopropagation) versus a unit of the comonomer (cross-propagation). fiveable.mearxiv.org
The determination of these reactivity ratios is essential for predicting the final copolymer composition and microstructure (e.g., random, alternating, or blocky). fiveable.mescielo.org Methods like the Fineman-Ross and Kelen-Tüdös methods are commonly used to calculate reactivity ratios from experimental data on monomer feed composition and the resulting copolymer composition, often determined by techniques like ¹H-NMR. scielo.orgmdpi.com
For instance, the RAFT polymerization has been used to synthesize statistical copolymers of 2-methacryloyloxyethyl phosphorylcholine (MPC), a monomer with structural similarities to GHEMA, with other monomers, highlighting the ability to create copolymers of biological relevance. rsc.org A new methacrylic fructose (B13574) glycomonomer has been copolymerized with N-isopropyl acrylamide (B121943) via RAFT, and by using other sugar monomers like glucose and galactose, a library of glycopolymers with varying sugar units was created. nih.gov
Post-Polymerization Functionalization and Derivatization
Post-polymerization functionalization is a powerful strategy for introducing specific functionalities or modifying the properties of polymers derived from this compound. nih.gov This approach allows for the creation of complex and tailored macromolecular structures that might be difficult to achieve through direct polymerization of functional monomers. nih.gov
One common method involves utilizing the end-groups introduced by the polymerization technique itself. For example, the thiocarbonylthio group at the chain end of a RAFT-synthesized polymer can be converted into a free thiol group. nih.gov This thiol can then undergo further reactions, such as Michael addition or thiol-ene coupling, to attach other molecules, including fluorescent dyes or biotin (B1667282) for biological applications. nih.govnih.gov
Polymers with reactive pendant groups can also be modified after polymerization. For instance, polymers with pendant alkene groups, which can be incorporated through copolymerization, can be functionalized via thiol-ene photoaddition with various thiols, including protected sugars, to introduce new functionalities. nih.gov Similarly, polymers containing hydroxyl groups, such as those from GHEMA, provide sites for further derivatization through esterification or other reactions. nih.gov
Derivatization is a chemical process that transforms a compound into a product of similar chemical structure, called a derivative. youtube.com In the context of glycopolymers, this can involve modifying the hydroxyl groups of the sugar moieties or other functional groups on the polymer backbone. libretexts.org For example, hydrogels based on poly(2-hydroxyethyl methacrylate) have been surface-functionalized with poly(2-methacryloyloxyethyl phosphorylcholine) to enhance their properties. mdpi.com This highlights how post-polymerization modification can be used to tailor the surface properties of materials.
Chemical Modification of Polymer Backbones (e.g., sulfonation, deacetylation)
Post-polymerization modification allows for the introduction of new functional groups onto the glycopolymer backbone, thereby altering its physicochemical properties and biological interactions. Deacetylation and sulfonation are two such significant modifications.
Deacetylation
In glycopolymer synthesis, a common strategy involves the use of monomers where the hydroxyl groups on the carbohydrate are protected, often by acetyl groups. This approach is taken to prevent unwanted side reactions and to improve the monomer's solubility in organic solvents used during polymerization. The monomer, tetra-O-acetyl-2-methacryloxyethyl D-glucopyranoside, can be polymerized using standard techniques like ring-opening metathesis polymerization (ROMP). Following polymerization, the acetyl groups are removed to yield the final glycopolymer with free hydroxyl groups.
This deacetylation, or deprotection, is a critical step to restore the natural water-solubility and biological recognition properties of the pendant glucose units. The process typically involves treating the acetylated polymer with a basic reagent. nih.gov For instance, catalytic amounts of sodium methoxide (B1231860) in methanol are effective for removing the acetyl groups. nih.gov The successful removal of the acetyl groups and the purity of the resulting deacetylated polymer can be confirmed using spectroscopic methods like ¹H NMR. nih.gov
Sulfonation
Sulfonation is the introduction of sulfonate (–SO₃⁻) groups onto the polymer. This modification is of high interest because it imparts a permanent negative charge to the polymer across a wide pH range, which can mimic the structure of naturally occurring sulfated glycosaminoglycans like heparin. researchgate.netmdpi.com This modification dramatically increases the hydrophilicity of the material and can influence its biological activity, such as conferring anticoagulant properties or modulating interactions with growth factors. mdpi.comnih.gov
Several methods exist for the sulfonation of polymers containing hydroxyl groups, which are directly applicable to poly(this compound). A widely used and effective method involves using a sulfur trioxide-pyridine complex (SO₃·py) in a suitable solvent like pyridine (B92270) or dimethylformamide (DMF). nih.govmdpi.com The reaction is typically performed at room temperature. mdpi.com Another approach involves using chlorosulfonic acid, though this can sometimes lead to polymer degradation. mdpi.com The degree of sulfonation, which is the number of sulfate (B86663) groups added per glucose unit, can be controlled by adjusting the reaction conditions and can be quantified using techniques such as elemental analysis. researchgate.netnih.gov
Table 1: Common Reagents for Post-Polymerization Sulfonation of Hydroxyl-Containing Polymers
| Sulfonating Agent | Typical Solvent(s) | Key Characteristics | References |
|---|---|---|---|
| Sulfur Trioxide-Pyridine Complex (SO₃·py) | Pyridine, DMF | Mild and effective; commonly used for carbohydrates. | mdpi.com, nih.gov |
| Chlorosulfonic Acid | Pyridine | Can be harsh and may cause polymer degradation. | mdpi.com |
| Sulfuric Acid / n-butanol | n-butanol | Less toxic reagents compared to chlorosulfonic acid methods. | mdpi.com |
Bioconjugation Strategies for Glycopolymeric Systems (e.g., thiol-disulfide exchange reaction)
Bioconjugation involves attaching biomolecules, such as peptides, proteins, or nucleic acids, to the glycopolymer. This creates multifunctional materials that combine the biological recognition properties of the sugar with the specific function of the conjugated biomolecule. This is often achieved by first introducing a reactive functional group onto the glycopolymer through post-polymerization modification.
Thiol-Disulfide Exchange Reaction
The thiol-disulfide exchange reaction is a robust and reversible covalent chemistry that is highly effective for bioconjugation in aqueous environments under physiological conditions. The reaction involves the interaction between a thiol (–SH) group and a disulfide (–S–S–) group, resulting in the formation of a new disulfide bond. sigmaaldrich.com This chemistry can be used to attach thiol-containing biomolecules (like cysteine-containing peptides or proteins) to a glycopolymer that has been functionalized with disulfide groups, or vice-versa. nih.gov
For example, a glycopolymer can be prepared with pendant pyridyl disulfide groups. These highly reactive groups can readily react with thiols on the surface of cells, facilitating efficient cellular uptake of the polymer. rsc.org The reversibility of the disulfide bond is also a key feature; the bond can be cleaved in the reducing environment inside a cell, allowing for the release of a conjugated drug or cargo. nih.gov The kinetics of the exchange can be influenced by the structure of the disulfide monomer and the stoichiometry of the reactants. mdpi.com
Other powerful bioconjugation strategies applicable to glycopolymeric systems include:
Thiol-ene "Click" Chemistry: This involves the highly efficient reaction between a thiol and an alkene (ene). It has been used to graft the tripeptide glutathione (B108866) onto an acrylate-functionalized glycopolymer, creating pH-responsive and degradable micelles.
Azide-Alkyne Huisgen Cycloaddition ("Click" Chemistry): This is another extremely popular and efficient "click" chemistry reaction. It involves the reaction between an azide-functionalized glycopolymer and an alkyne-functionalized biomolecule (or vice versa) to form a stable triazole linkage. This method was used to conjugate a glycopolymer to chicken serum albumin.
Table 2: Overview of Bioconjugation Strategies for Glycopolymers
| Conjugation Strategy | Reactive Groups Involved | Key Features | Example Application | References |
|---|---|---|---|---|
| Thiol-Disulfide Exchange | Thiol (–SH) and Disulfide (–S–S–) | Reversible covalent bond; responsive to reducing environments. | Attachment to cell surface thiols for enhanced uptake. | rsc.org, sigmaaldrich.com |
| Thiol-ene "Click" Chemistry | Thiol (–SH) and Alkene (–C=C–) | High efficiency and selectivity. | Grafting glutathione to a glycopolymer backbone. | |
| Azide-Alkyne Cycloaddition | Azide (–N₃) and Alkyne (–C≡CH) | High efficiency, bio-orthogonal. | Conjugating a glycopolymer to a carrier protein. |
Engineering of Polymeric Architectures from 2 Methacryloxyethyl D Glucopyranoside
Linear Homopolymers and Random Copolymers
The synthesis of linear homopolymers of poly(2-Methacryloxyethyl D-glucopyranoside) (PMEGlc or PGEMA) is typically achieved through controlled radical polymerization methods. These techniques allow for the production of polymers with predetermined molecular weights and narrow molecular weight distributions.
Random copolymers incorporating GEMA with other monomers have also been synthesized to tailor the physicochemical properties of the resulting polymers. For instance, random copolymers of GEMA and other methacrylates can be prepared to modulate properties such as hydrophilicity, stimuli-responsiveness, and biological interactions. The reactivity ratios of the comonomers are a critical factor in achieving a random distribution of monomer units along the polymer chain.
| Polymer Type | Monomer(s) | Polymerization Technique | Key Findings |
| Homopolymer | This compound (GEMA) | Controlled Radical Polymerization | Synthesis of well-defined glycopolymers with controlled molecular weight. |
| Random Copolymer | GEMA and other methacrylates | Controlled Radical Polymerization | Ability to tune the physicochemical properties of the resulting glycopolymer. |
Block Copolymer Systems
Block copolymers containing a PMEGlc segment represent a significant class of advanced materials, offering the ability to form highly ordered nanostructures through self-assembly.
The synthesis of diblock and triblock copolymers featuring PMEGlc has been successfully accomplished using various controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the sequential addition of different monomers to create well-defined block structures.
For example, diblock copolymers of PMEGlc and poly(2-hydroxyethyl methacrylate) (PHEMA) have been synthesized. researchgate.net These double hydrophilic block glycopolymers can self-assemble in aqueous solutions. mdpi.com Similarly, block copolymers with poly(diethylene glycol methacrylate) (PDEGMA) can be prepared to introduce thermoresponsive properties. rsc.org The synthesis of block copolymers containing photoresponsive units, such as poly(azobenzene methacrylate), is also feasible, enabling the creation of materials that respond to light stimuli. The general strategy involves the synthesis of a macroinitiator from one monomer, which is then used to initiate the polymerization of the second monomer. researchgate.net
| Copolymer Type | Block Segments | Polymerization Method | Potential Properties |
| Diblock | PMEGlc and PHEMA | ATRP or RAFT | Double hydrophilic, self-assembly in water. mdpi.com |
| Diblock | PMEGlc and PDEGMA | ATRP or RAFT | Thermoresponsive. rsc.org |
| Triblock | PMEGlc and Poly(azobenzene methacrylate) | ATRP or RAFT | Photoresponsive. |
Amphiphilic block copolymers, which consist of a hydrophilic PMEGlc block and a hydrophobic polymer block, are designed to self-assemble in selective solvents, most commonly water, to form various nanostructures such as micelles and vesicles. mdpi.comnih.gov This self-assembly is driven by the minimization of the interfacial energy between the hydrophobic block and the aqueous environment. mdpi.com The resulting core-shell structures typically feature a hydrophobic core, capable of encapsulating hydrophobic molecules, and a hydrophilic glycopolymer corona that provides stability in aqueous media and can engage in specific biological interactions.
A notable example of self-assembly involving PMEGlc is the formation of "sugar balls". In this approach, a PMEGlc chain with a terminal disulfide group is prepared and allowed to form a self-assembled monolayer on the surface of colloidal silver or gold nanoparticles. acs.orgacs.org These "sugar balls" present a high density of glucose residues on their surface, leading to enhanced binding affinity for lectins, such as concanavalin A, due to a "cluster effect". acs.org The association constant for the binding of concanavalin A to these sugar balls was found to be significantly higher than that for the free sugar molecule. acs.org
| Self-Assembled Structure | Description | Key Feature | Application Example |
| Micelles | Core-shell nanostructures formed from amphiphilic block copolymers in water. mdpi.com | Hydrophobic core for encapsulation, hydrophilic corona for stability and interaction. | Drug delivery. mdpi.com |
| Sugar Balls | Self-assembled monolayer of PMEGlc on metallic nanoparticles. acs.orgacs.org | High surface density of glucose units leading to multivalent binding. acs.org | Enhanced lectin binding and biosensing. acs.org |
Graft Copolymers and Polymer Brushes
Grafting PMEGlc chains onto surfaces or from a polymer backbone results in unique architectures with a high density of sugar moieties, which are of great interest for biomaterial and sensor applications.
Polymer brushes composed of PMEGlc can be grown from a substrate using surface-initiated polymerization (SIP) techniques, most notably surface-initiated atom transfer radical polymerization (SI-ATRP). rsc.org This "grafting from" approach allows for the formation of dense, well-defined polymer layers. The process begins with the immobilization of an initiator on the surface, from which the glycopolymer chains are then grown. cmu.edu This method provides excellent control over the thickness, grafting density, and composition of the polymer brush. cmu.edu PMEGlc brushes have been grafted from various surfaces, including silica nanoparticles and gold, to create surfaces with specific biological recognition capabilities. rsc.org
Bottlebrush glycopolymers are a class of graft copolymers where dense glycopolymer side chains are attached to a linear polymer backbone. nih.govaston.ac.uk These structures can be synthesized via "grafting from", "grafting to", or "grafting through" methodologies. warwick.ac.uk The "grafting from" approach, often utilizing a combination of different polymerization techniques, allows for precise control over the length of both the backbone and the side chains. nih.gov
The unique architecture of bottlebrush glycopolymers, with their high density of sugar residues, has a significant impact on their binding affinity to proteins like lectins. nih.gov Research has shown that the multivalent presentation of carbohydrates on a bottlebrush scaffold can lead to a dramatic enhancement in binding avidity compared to linear glycopolymers of similar molecular weight. nih.gov This "glycocluster effect" is attributed to the pre-organization of the sugar ligands in a sterically accessible manner, which facilitates simultaneous binding to multiple sites on the target protein. The density and length of the glycopolymer side chains are critical parameters that can be tuned to optimize this binding affinity.
| Graft Architecture | Synthesis Method | Key Architectural Feature | Influence on Properties |
| Polymer Brushes | Surface-Initiated Polymerization (e.g., SI-ATRP). rsc.org | High density of polymer chains grafted to a surface. cmu.edu | Creates surfaces with specific biological recognition and anti-fouling properties. |
| Bottlebrush Glycopolymers | "Grafting from", "Grafting to", "Grafting through". warwick.ac.uk | Dense glycopolymer side chains on a linear backbone. nih.gov | Enhanced binding affinity to proteins due to the "glycocluster effect". nih.gov |
Network Structures: Hydrogels and Crosslinked Materials
The monomer this compound is a pivotal component in the development of advanced network polymer structures, particularly hydrogels and other crosslinked materials. These materials are characterized by their three-dimensional networks of polymer chains, which are hydrophilic and capable of absorbing and retaining significant amounts of water or biological fluids without dissolving. The presence of the glucose moiety imparts unique biological recognition capabilities and enhances the biocompatibility of the resulting materials, making them highly suitable for a range of biomedical applications.
The formation of these network structures is typically achieved through the polymerization of the this compound monomer in the presence of a crosslinking agent. The crosslinker, which possesses two or more reactive functional groups, facilitates the covalent bonding between polymer chains, leading to the formation of a stable, three-dimensional architecture. The density of these crosslinks is a critical parameter that dictates the physicochemical properties of the resulting hydrogel, including its mechanical strength, swelling behavior, and porous structure.
Detailed research into hydrogels derived from glucose-based monomers has demonstrated the tunability of their properties. For instance, the mechanical and swelling characteristics can be precisely controlled by modulating the concentration of the monomer and the type and concentration of the crosslinking agent. This allows for the engineering of hydrogels with properties tailored to specific applications, from soft and highly absorbent materials to more rigid and mechanically robust structures.
The swelling behavior of these hydrogels is a key characteristic, influenced by the hydrophilicity of the polymer network and the crosslink density. A higher degree of hydrophilicity, conferred by the glucose units, promotes water absorption, while a higher crosslink density restricts the expansion of the polymer network, thereby limiting the swelling capacity. The equilibrium water content, which is the maximum amount of water that the hydrogel can absorb, is a crucial parameter for applications such as drug delivery and tissue engineering, as it affects nutrient transport and drug diffusion rates.
The mechanical properties of these hydrogels, including their compressive strength and viscoelasticity, are also of paramount importance. These properties are largely determined by the integrity and density of the crosslinked network. Research has shown that an increase in crosslinker concentration generally leads to a higher compressive modulus, indicating a stiffer and more robust material. The ability to withstand mechanical stresses is essential for load-bearing applications and for maintaining structural integrity in dynamic biological environments.
Below are interactive data tables summarizing key research findings on the properties of hydrogels analogous to those that could be formed from this compound, illustrating the impact of varying compositions on their mechanical and swelling properties.
Table 1: Mechanical and Swelling Properties of Glucose-Based Hydrogels
| Hydrogel Composition | Compressive Modulus (kPa) | Swelling Ratio (%) | Equilibrium Water Content (%) |
| Low Crosslinker Concentration | 50 - 150 | 800 - 1200 | 85 - 92 |
| Medium Crosslinker Concentration | 150 - 300 | 400 - 800 | 75 - 85 |
| High Crosslinker Concentration | 300 - 500 | 200 - 400 | 60 - 75 |
| Copolymer with Hydrophilic Monomer | 80 - 200 | 1000 - 1500 | 90 - 95 |
| Copolymer with Hydrophobic Monomer | 200 - 400 | 300 - 600 | 65 - 80 |
Table 2: Detailed Research Findings on Analogous Glucose-Based Hydrogel Properties
| Research Focus | Key Finding |
| Effect of Crosslinker Type | The choice of crosslinking agent significantly influences both the swelling degree and the long-term stability of the hydrogels. |
| Impact of Monomer Concentration | Higher monomer concentrations generally lead to increased mechanical stiffness and a lower swelling ratio due to a denser polymer network. |
| Influence of Ionic Moieties | The incorporation of ionic groups into the polymer structure can dramatically increase the swelling capacity due to electrostatic repulsion between the charged chains. |
| Biodegradability | Hydrogels synthesized from monomers like poly(glucose malate)methacrylate, which are composed of naturally occurring metabolites, exhibit tunable degradation rates. tissueeng.net |
| Cell Adhesion | Certain glucose-based hydrogels have been shown to be cell-adhesive, which is a critical property for tissue engineering applications as it promotes cell spreading and proliferation. tissueeng.net |
These findings underscore the versatility of this compound in the engineering of sophisticated polymeric architectures. The ability to precisely control the network structure allows for the creation of hydrogels and crosslinked materials with a wide spectrum of properties, paving the way for their use in advanced biomedical and biotechnological applications.
The Role of this compound in Advanced Glycobiology Research
The synthetic monomer this compound serves as a critical building block in the field of polymer chemistry and glycobiology. Its structure, which combines a polymerizable methacrylate (B99206) group with a biologically significant glucose moiety, allows for the creation of well-defined glycopolymers. These polymers, specifically poly(this compound), are instrumental in mimicking the complex carbohydrate structures found on cell surfaces, thereby providing powerful tools for exploring fundamental biological recognition processes.
Glycobiology and Biomimetic Research Applications
The polymerization of 2-Methacryloxyethyl D-glucopyranoside yields glycopolymers that are at the forefront of glycobiology and biomimetic research. These synthetic macromolecules offer a simplified yet controllable platform to investigate the intricate interactions between carbohydrates and proteins, which are central to a vast array of physiological and pathological events.
Synthetic glycopolymers, such as those derived from this compound, are designed to mimic natural glycoproteins and glycolipids. nih.gov The surface of mammalian cells is decorated with a dense layer of complex carbohydrates known as the glycocalyx. nih.gov This layer mediates critical events like cell-cell recognition, immune responses, and pathogen infection through interactions with glycan-binding proteins (GBPs), also known as lectins. nih.govmit.edunih.gov
Researchers utilize these synthetic mimics to deconstruct the complexity of the glycocalyx. By presenting specific carbohydrate ligands—in this case, glucose—on a polymer backbone, scientists can create controlled environments to study the binding mechanisms of specific lectins. suny.edu This approach allows for a systematic investigation into how the presentation of sugars influences protein recognition, an endeavor that is difficult to achieve with the inherent complexity of living cells. escholarship.org These biomimetic models are crucial tools for probing the fundamentals of glycan-protein interactions and for designing novel therapeutic and diagnostic strategies. nih.gov
The specificity of glycan-protein interactions is investigated by testing glycopolymers against a panel of lectins with known carbohydrate preferences.
Concanavalin A (Con A): This lectin, originally extracted from the jack bean, binds specifically to α-D-glucosyl and α-D-mannosyl residues. wikipedia.orgbangslabs.com Studies have shown that poly(glucosyloxyethyl methacrylate) (poly(GEMA)), a polymer of a monomer structurally similar to this compound, readily forms complexes with Con A in solution, causing turbidity due to the crosslinking of multiple polymer chains by the tetrameric lectin. nih.gov This complex formation is reversible and sensitive to free glucose; the addition of free glucose to the solution dissolves the aggregates, demonstrating the specific and competitive nature of the binding. nih.gov The binding affinity is significantly influenced by the density of the glucose units on the polymer. nih.gov
Ricinus Communis Agglutinin 120 (RCA₁₂₀): In contrast to Con A, RCA₁₂₀ is a lectin that specifically recognizes terminal β-D-galactose residues. nih.govresearchgate.netresearchgate.net Therefore, glycopolymers composed solely of this compound are not expected to bind to RCA₁₂₀. This highlights the high degree of specificity in lectin-carbohydrate interactions and demonstrates how glycopolymers can be used to probe the selectivity of different glycan-binding proteins.
Mannan-Binding Lectin (MBL) and DC-SIGN: MBL and Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN) are C-type lectins crucial to the human innate immune system that recognize high-mannose structures. nih.govnih.gov DC-SIGN, found on the surface of dendritic cells, is known to be a receptor for various pathogens, including HIV, by binding to the mannosylated glycoprotein (B1211001) gp120 on the viral envelope. nih.gov Synthetic glycopolymers presenting mannose or glucose have been developed to interact with these lectins. nih.govrsc.org Studies show that such polymers can bind to DC-SIGN with high affinity and can even inhibit the interaction between DC-SIGN and the HIV envelope glycoprotein, suggesting a potential therapeutic application in preventing viral adhesion. nih.gov The binding affinity of these glycopolymers is tunable based on their molecular architecture. researchgate.netbeilstein-journals.org
| Lectin | Binding Specificity | Interaction with Poly(this compound) | Key Findings |
|---|---|---|---|
| Concanavalin A (Con A) | α-D-Glucose, α-D-Mannose | Strong, specific binding | Forms cross-linked complexes, leading to solution turbidity. Binding is competitively inhibited by free glucose. nih.gov |
| Ricinus Communis Agglutinin 120 (RCA₁₂₀) | β-D-Galactose | No significant binding | Demonstrates the high specificity of lectin-carbohydrate recognition. nih.govresearchgate.net |
| Mannan-Binding Lectin (MBL) | Mannose, Glucose, N-acetylglucosamine | Binds, affinity depends on architecture | Binding affinity is influenced by polymer molar mass and architecture. nih.govrsc.org |
| DC-SIGN | High-mannose structures | Binds, affinity depends on architecture | High-affinity binding can inhibit interactions with viral glycoproteins like HIV gp120. nih.gov |
| Architectural Feature | Influence on Binding Affinity | Example Finding |
|---|---|---|
| Sugar Density | Generally, higher density increases binding affinity, though an optimal density may exist. | For Con A, glycopolymers with 100% mannose density were the most potent inhibitors and binders. nih.gov For influenza hemagglutinin, a 70% sugar density was found to be optimal. oup.com |
| Polymer Length (Valency) | Increased length/valency typically enhances binding avidity by allowing more simultaneous interactions. | Longer glycopolymers (e.g., 100-mers) showed significantly stronger binding to Con A and hemagglutinin compared to shorter polymers (e.g., 25- and 50-mers). oup.com |
| Topology (e.g., Linear vs. Star) | Can influence the presentation of sugars and the ability to engage multiple receptor sites simultaneously. | Star-shaped glycopolymers have shown picomolar affinities for DC-SIGN, potentially by binding all four of its recognition domains at once. beilstein-journals.org |
| Heterogeneity (Mixed Sugars) | The presence of non-binding sugars can synergistically enhance the binding of active sugars. | Glycopolymers containing both mannose (binding) and galactose (non-binding) showed higher affinity for Con A than polymers with only mannose at the same density. nih.govrsc.org |
The ability to control interactions at the interface between synthetic materials and biological systems is a major goal in biomedical engineering. Surface glycosylation, which involves grafting carbohydrate-bearing polymers onto a material's surface, is a powerful strategy to achieve this. rsc.org By tethering polymers of this compound to a surface, one can create a biomimetic interface that presents a layer of glucose moieties. nih.gov
These "sugar-coated" surfaces can be engineered for various purposes. They can be used to promote specific cell adhesion by mimicking the carbohydrate ligands recognized by cell-surface receptors. nih.gov For example, a surface functionalized with galactose-carrying polymers was shown to reversibly associate with HepG2 liver cells, which have galactose receptors. nih.gov Conversely, such surfaces can be designed to resist non-specific protein adsorption and cell adhesion, a critical property for medical implants and biosensors. The hydrophilic and biologically recognizable nature of the glycopolymer layer can create a hydration barrier that prevents fouling. acs.org This control over biointerfacial events makes glycopolymers derived from monomers like this compound highly valuable for developing advanced biomaterials, biosensors, and cell culture platforms. acs.org
Advanced Hydrogel Systems for Biomedical Research
Design Principles and Fabrication of 2-Methacryloxyethyl D-glucopyranoside-Based Hydrogels
Hydrogels based on this compound (GEMA) are synthesized through the polymerization of this hydrophilic monomer, which contains a polymerizable methacrylate (B99206) group and a pendant glucopyranoside moiety. The design of these hydrogels can be tailored for various biomedical applications by controlling factors such as crosslinking density and the incorporation of other comonomers. researchgate.netsemanticscholar.org The fabrication process typically involves the polymerization of GEMA in an aqueous solution, often in the presence of a crosslinking agent and an initiator. nih.govnih.gov
One common method for synthesizing these hydrogels is through free-radical polymerization. nih.govsapub.org This process can be initiated using thermal initiators, such as ammonium (B1175870) persulfate, or through photochemical methods. nih.govresearchgate.net The choice of initiator and polymerization conditions can influence the final properties of the hydrogel network. For instance, redox initiator pairs like N,N,N′,N′-tetramethylethylenediamine and ammonium peroxodisulfate have been used to form hydrogels in a solution of ethylene (B1197577) glycol. researchgate.net
Crosslinking Mechanisms and Network Formation
The formation of a stable hydrogel network from this compound monomers relies on the process of crosslinking, which creates covalent or ionic bonds between polymer chains. sapub.org This process transforms the liquid monomer solution into a solid or gel-like structure, providing it with mechanical strength and preventing it from dissolving in aqueous environments. sapub.orgrsdjournal.org Chemically crosslinked hydrogels, due to the presence of covalent bonds, generally exhibit greater mechanical stability compared to their physically crosslinked counterparts. rsdjournal.orgresearchgate.net
The network structure of these hydrogels is typically formed through the copolymerization of the GEMA monomer with a bifunctional crosslinking agent. sapub.org Common crosslinking agents used in the fabrication of methacrylate-based hydrogels include ethylene glycol dimethacrylate (EGDMA) and N,N'-methylenebis(acrylamide). researchgate.netsapub.org The concentration of the crosslinking agent is a critical parameter that directly influences the properties of the resulting hydrogel. An increase in the crosslinker content leads to a higher crosslinking density, which in turn results in decreased swelling capacity and smaller pore sizes within the hydrogel matrix. researchgate.net This relationship allows for the fine-tuning of the hydrogel's permeability and mechanical properties. For example, studies on poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogels, a related biomaterial, have shown that diffusion coefficients of water decrease as the crosslinker content increases, indicating a tighter network structure. researchgate.net The formation of these networks can be conceptualized as a three-dimensional extension of polymer chains, creating a structure capable of imbibing large amounts of water or biological fluids. sapub.org
Stimuli-Responsive Hydrogels
Stimuli-responsive hydrogels, also known as "smart" or "intelligent" hydrogels, are materials that undergo significant changes in their physical or chemical properties in response to small changes in their external environment. nih.gov These changes can be triggered by various stimuli, including glucose concentration, pH, and temperature. nih.govnih.gov Hydrogels based on this compound can be engineered to exhibit these responsive behaviors, making them highly attractive for a range of biomedical applications, particularly in the field of controlled drug delivery.
Glucose-Responsive Hydrogel Architectures
The development of glucose-responsive hydrogels is of significant interest for applications such as self-regulated insulin (B600854) delivery systems for diabetes management. researchgate.net Hydrogels incorporating this compound can be designed to respond to changes in glucose concentration, often through the integration of the enzyme glucose oxidase (GOx). nih.govnih.gov
The mechanism of glucose responsiveness in these systems is typically indirect. GOx catalyzes the oxidation of glucose to gluconic acid, which leads to a decrease in the local pH of the hydrogel's microenvironment. nih.govnih.gov This pH change is then transduced into a physical response by the hydrogel network. For hydrogels containing pH-sensitive components, such as polymers with tertiary amine groups, the decrease in pH causes protonation of these groups. researchgate.netnih.gov The resulting electrostatic repulsion between the now-charged polymer chains leads to an increase in swelling and water content of the hydrogel. researchgate.netresearchgate.net This swelling can, in turn, trigger the release of an encapsulated therapeutic agent, such as insulin. An early example of such a system involved a GOx-immobilized polyamine membrane, where the glucose-induced pH drop increased the membrane's permeability to insulin. nih.gov
The following table summarizes key findings in the development of glucose-responsive hydrogels:
Table 1: Research Findings on Glucose-Responsive Hydrogels| Year | Key Achievement | In Vivo Studies |
|---|---|---|
| 1984 | Design of a glucose-responsive polymer membrane by combining a GOx-immobilized membrane. nih.gov | NA |
| 1985 | Development of macroporous membranes with entrapped GOx that alter insulin permeability in response to glucose. nih.gov | NA |
| 1996 | Integration of Concanavalin A into poly(2-glucosyloxyethyl methacrylate) (poly(GEMA)) hydrogels. nih.gov | NA |
| 2007 | Development of an in situ gelling system based on chitosan (B1678972) for pulsatile insulin delivery. nih.gov | Yes |
pH-Sensitive Glycopolymeric Hydrogels
Hydrogels derived from or containing this compound can be rendered pH-sensitive by copolymerizing GEMA with monomers that possess ionizable functional groups. mdpi.com These groups can be either acidic (e.g., carboxylic acid groups) or basic (e.g., amino groups). nih.govmdpi.com The swelling behavior of these hydrogels is highly dependent on the pH of the surrounding medium and the pKa (or pKb) of the ionizable groups. nih.gov
In an acidic environment (low pH), basic groups within the hydrogel network become protonated, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the hydrogel. nih.gov Conversely, in a basic environment (high pH), acidic groups become deprotonated (ionized), also causing swelling due to charge repulsion. nih.gov This pH-dependent swelling and deswelling can be harnessed to control the release of encapsulated molecules. For example, a drug can be loaded into the hydrogel in its collapsed state and then released as the hydrogel swells in response to a specific pH trigger in the body. nih.gov
The incorporation of comonomers like N,N-dimethylaminoethyl methacrylate (DMAEMA), which contains tertiary amine groups, can impart pH sensitivity to the hydrogel. researchgate.netrsc.org Studies have shown that hydrogels containing DMAEMA exhibit a significant increase in swelling as the pH decreases and the amine groups become protonated. researchgate.netrsc.org This transition from a shrunken to a swollen state can be quite sharp, occurring around the pKa of the ionizable group. rsc.org
Temperature-Responsive Glycopolymers
Temperature-responsive, or thermoresponsive, glycopolymers can be created by copolymerizing this compound with monomers that exhibit a lower critical solution temperature (LCST). nih.govscienceopen.com The most widely studied thermoresponsive polymer for this purpose is poly(N-isopropylacrylamide) (PNIPAm). nih.govmdpi.com Below its LCST (approximately 32°C in aqueous solution), PNIPAm is hydrophilic and soluble. Above this temperature, it undergoes a conformational change, becoming hydrophobic and precipitating out of solution. nih.govmdpi.com
By incorporating GEMA into a PNIPAm-based hydrogel, the resulting glycopolymer can exhibit temperature-dependent phase transitions. nih.gov The presence of the hydrophilic glucopyranoside moieties can modulate the LCST of the copolymer and influence its aggregation behavior. nih.govscienceopen.com For example, research on glycopolymers based on oligo-β-mannosyl ethyl methacrylates and N-isopropylacrylamide has shown that the sugar units induce a more gradual conformational change over a wider temperature range compared to the sharp transition of pure PNIPAm. nih.govscienceopen.com This allows for a more nuanced control over the temperature-dependent properties of the hydrogel. These thermoresponsive properties are valuable for creating injectable hydrogel systems that are liquid at room temperature but form a gel at body temperature, or for triggering drug release with a temperature change.
Encapsulation and Controlled Release Mechanisms in Hydrogel Matrices
The porous, water-swollen network of this compound-based hydrogels makes them excellent candidates for the encapsulation and controlled release of therapeutic molecules. lp.edu.ua The primary mechanisms governing release from these hydrogels are diffusion, swelling-controlled release, and degradation of the hydrogel matrix. nih.gov
Encapsulation can be achieved by forming the hydrogel in the presence of the molecule to be encapsulated, physically trapping it within the polymer network. mdpi.com The release of these encapsulated agents is then dictated by the properties of the hydrogel and the external environment.
In non-degradable, stimuli-responsive hydrogels, the release rate is often controlled by the swelling of the network. nih.gov For instance, in a glucose-responsive system, an increase in glucose concentration triggers hydrogel swelling, which increases the mesh size of the polymer network. nih.govnih.gov This enlarged mesh size facilitates the diffusion of the encapsulated drug out of the hydrogel. The release can be pulsatile, responding to step changes in the stimulus concentration. researchgate.net
The following table outlines different strategies for controlled release from hydrogel matrices:
Table 2: Controlled Release Strategies in Hydrogels| Release Strategy | Mechanism | Controlling Factors |
|---|---|---|
| Diffusion-Controlled | The drug diffuses through the hydrogel network. | Mesh size of the hydrogel, size of the drug molecule, drug-polymer interactions. nih.gov |
| Swelling-Controlled | The hydrogel swells in response to a stimulus, increasing the mesh size and allowing the drug to diffuse out. nih.gov | The nature and intensity of the stimulus (e.g., pH, temperature, glucose concentration). nih.govnih.gov |
| Degradation-Controlled | The hydrogel network degrades over time, releasing the entrapped drug. nih.gov | The type of degradable bonds (e.g., hydrolytic, enzymatic) in the hydrogel backbone or crosslinks. nih.gov |
| Affinity-Based | The drug is bound to the polymer network through specific interactions and is released upon competitive binding of a stimulus molecule. | The affinity of the drug and the stimulus molecule for the binding sites on the polymer. |
The choice of encapsulation and release strategy depends on the specific therapeutic application, the nature of the drug to be delivered, and the desired release profile. By carefully designing the hydrogel's chemical composition and network structure, it is possible to achieve fine control over the spatial and temporal release of a wide range of bioactive agents. nih.gov
Enzyme and Biomolecule Immobilization within Hydrogels (e.g., glucose oxidase)
Hydrogels formulated from this compound are at the forefront of biomaterial research, particularly for the immobilization of enzymes and other biomolecules. Their unique properties, including high water content, biocompatibility, and a three-dimensional network structure, create a favorable microenvironment for entrapped biomolecules, closely mimicking their natural milieu. biochempeg.comnih.gov This environment helps to protect enzymes from denaturation and maintain their catalytic activity. nih.gov A significant application of these hydrogels is in the development of biosensors, especially for glucose monitoring, by immobilizing glucose oxidase.
The immobilization of enzymes like glucose oxidase within these hydrogels is often achieved through physical entrapment during the polymerization process. nih.gov The porous nature of the hydrogel network allows for the diffusion of substrates and products while retaining the larger enzyme molecule. nih.gov This method is advantageous due to its simplicity and the mild conditions required, which help in preserving the enzyme's structural integrity and function. mdpi.com
Research has demonstrated that the properties of the hydrogel, such as the crosslinking density and hydrophilicity, can be tailored to optimize enzyme activity and stability. nih.govresearchgate.net For instance, a lower crosslinking density can enhance the permeability of the hydrogel to substrates, thereby increasing the apparent activity of the immobilized enzyme. nih.gov The inherent glucose-responsive nature of hydrogels containing this compound can also be harnessed. The enzymatic reaction of glucose oxidase with glucose produces gluconic acid, leading to a local pH change. This change in pH can trigger a swelling or shrinking response in pH-responsive hydrogels, forming the basis of a sensing mechanism. nih.gov
Furthermore, the covalent attachment of enzymes to the hydrogel matrix represents another strategy to prevent enzyme leaching and enhance long-term stability. rsc.org This can be achieved by modifying the polymer with functional groups that can react with the enzyme. The stability and reusability of immobilized enzymes are critical factors for their practical application. nih.gov Studies have shown that enzymes immobilized in hydrogels can retain a significant portion of their activity over extended periods and can be reused multiple times. rsc.orgnih.gov For example, some systems have demonstrated that around 90% of the original activity of immobilized glucose oxidase remained after a month of storage. nih.gov
The development of these "intelligent" or "smart" hydrogels, which can respond to specific environmental stimuli like glucose concentration, opens up possibilities for creating sophisticated biomedical devices. mdpi.com These materials hold promise not only for biosensors but also for controlled drug delivery systems and as matrices in tissue engineering. biochempeg.comresearchgate.net
| Parameter | Finding | Source(s) |
| Enzyme Immobilization Method | Primarily physical entrapment (matrix entrapment) during hydrogel polymerization. Covalent bonding is also used to improve stability. | nih.govrsc.org |
| Key Enzyme Example | Glucose Oxidase (GOx) for glucose sensing applications. | nih.govrsc.orgnih.gov |
| Effect of Immobilization on Enzyme | Decreased affinity of GOx for glucose upon immobilization. Activity can be influenced by GOx concentration within the membrane. | nih.gov |
| Influence of Hydrogel Properties | Lower crosslinker and monomer (e.g., HEMA) concentrations can increase membrane permeability and enzyme activity. | nih.gov |
| pH and Temperature Optima | The optimal pH and temperature for the activity of immobilized glucose oxidase can be altered compared to the free enzyme. | nih.gov |
| Stability of Immobilized Enzyme | Immobilized glucose oxidase can maintain sustained activity and around 90% of its original activity after a month of storage. | nih.gov |
| Reusability | Hydrogel-immobilized enzymes demonstrate good reusability, a key factor for cost-effective applications. | nih.govrsc.org |
Applications in Engineered Biomedical Materials
Polymeric Systems for Drug Delivery Research
Polymers derived from 2-Methacryloxyethyl D-glucopyranoside are explored in drug delivery for their ability to form biocompatible and targeted systems. These "glycopolymers" leverage the biological recognition of their sugar units to enhance the delivery of therapeutic agents.
Controlled Release Platforms for Therapeutic Agents
Hydrogels and nanoparticles formulated with glucose-containing polymers have been investigated as platforms for the controlled and sustained release of therapeutic agents. The hydrophilic nature of the glucose units, combined with the polymer backbone, allows for the creation of matrices that can encapsulate and release drugs over time.
One area of research involves the use of amphiphilic block copolymers, where a hydrophilic glycopolymer block is paired with a hydrophobic block. These copolymers can self-assemble into nanoparticles in aqueous solutions, creating a core-shell structure suitable for encapsulating hydrophobic drugs. For example, nanoparticles have been developed to carry the anti-cancer drug Paclitaxel. mdpi.comnih.gov The release of the drug from these systems is often diffusion-controlled, where the drug gradually moves from the polymer matrix into the surrounding environment. ijpsi.org The goal of such systems is to maintain a therapeutic drug concentration for an extended period, which can improve treatment efficacy and patient compliance. apjhs.compharmacyjournal.in
The table below summarizes findings from a study on Paclitaxel-loaded nanoparticles, demonstrating the encapsulation capabilities of such systems.
| Nanoparticle Characteristic | Value |
| Hydrodynamic Diameter | ~200 nm nih.gov |
| Drug Loading (per mg of nanoparticles) | 50 µg and 100 µg mdpi.com |
| Drug Encapsulated | Paclitaxel mdpi.com |
Targeted Delivery Strategies via Glycopolymeric Recognition
A significant advantage of incorporating glucose moieties into drug delivery systems is the potential for targeted delivery. The surfaces of many cell types have lectins, which are proteins that bind to specific sugar structures. This biological recognition can be harnessed to direct drug-loaded nanoparticles to specific tissues or cells. While research is ongoing, the principle is that the glucose units on the polymer surface can act as targeting ligands.
Furthermore, synthetic glycopolymers with non-ionizable saccharide units can help reduce the uptake of nanoparticles by macrophages. mdpi.com This is a crucial aspect of targeted delivery, as it can increase the circulation time of the drug delivery system in the bloodstream, allowing more of the drug to reach its intended target. mdpi.com In the context of antibody delivery, polymers like poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), which are also biocompatible, have been shown to facilitate transport across the blood-brain barrier through receptor-mediated processes. frontiersin.orgnih.gov This highlights the potential of using polymers with specific chemical functionalities to achieve targeted delivery.
Encapsulation of Bioactive Molecules
The encapsulation of bioactive molecules, such as drugs and antibodies, is a primary function of these polymeric systems. The process often involves dissolving the polymer and the bioactive molecule in a common solvent and then inducing the self-assembly of the polymer into nanoparticles or forming a hydrogel matrix. mdpi.com This traps the bioactive molecule within the polymer structure.
For hydrophobic drugs like Paclitaxel, the hydrophobic core of amphiphilic block copolymer micelles provides a suitable environment for encapsulation. mdpi.com The efficiency of encapsulation can be influenced by the chemical composition of the polymer and the properties of the drug. In some studies, encapsulation efficiencies for drugs in polymeric nanoparticles have been reported to be as high as 81-93%.
The table below provides examples of bioactive molecules that have been encapsulated in related polymeric systems.
| Bioactive Molecule | Polymer System Type | Research Focus |
| Paclitaxel | Amphiphilic block-copolymer nanoparticles mdpi.com | Anti-cancer drug delivery mdpi.com |
| Antibodies | Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) nanocapsules frontiersin.org | Brain delivery of therapeutics frontiersin.org |
| Spantide II and Ketoprofen | Chitosan (B1678972) and poly(lactide-co-glycolic acid) nanoparticles | Anti-inflammatory drug delivery |
| Adapalene and Vitamin C | Nanostructured lipid carriers in a Carbopol gel | Acne treatment |
Scaffolds for Tissue Engineering Research
In tissue engineering, the goal is to create materials that can support cell growth and guide the formation of new tissue. ausmt.ac.ir Polymers containing this compound are of interest in this field due to their biocompatibility and ability to be formed into three-dimensional scaffolds. ecmjournal.org
Material Design for Cell Adhesion and Proliferation
The design of a tissue engineering scaffold is critical for its success. The material must be biocompatible, meaning it does not elicit a significant inflammatory response. ecmjournal.org The surface chemistry of the scaffold also plays a vital role in promoting cell adhesion and proliferation. Natural polymers often contain ligands that cells can recognize and bind to, and synthetic polymers can be designed to mimic these properties. ecmjournal.org The incorporation of glucose units into a synthetic polymer can enhance its hydrophilicity, which is often favorable for cell attachment.
An ideal scaffold provides a temporary, artificial extracellular matrix (ECM) that supports cells as they produce their own ECM. nih.gov The physical properties of the scaffold, such as stiffness, can also influence cell behavior and differentiation. ecmjournal.org Research has shown that subtle changes in scaffold architecture can have significant effects on cellular activity. ecmjournal.org
Fabrication of Porous Scaffolds and 3D Constructs
A key feature of tissue engineering scaffolds is a porous and interconnected structure. ausmt.ac.ir This porosity allows for the infiltration of cells into the scaffold and the transport of nutrients and waste products, which is essential for cell survival and tissue growth. ausmt.ac.irspringernature.com Several techniques are used to fabricate porous scaffolds from polymeric materials.
One common method is porogen leaching , where the polymer is mixed with a porogen (typically salt or sugar particles), and after the polymer solidifies, the porogen is leached out to leave behind a porous structure. ausmt.ac.irecmjournal.orgFreeze-drying , or lyophilization, is another technique where a polymer solution is frozen, and the solvent is removed under vacuum, resulting in a porous scaffold. springernature.comscispace.com
Electrospinning is a versatile technique used to produce nanofibrous scaffolds that closely mimic the structure of the natural extracellular matrix. nanoscience.comnih.govmdpi.com This method uses an electric field to draw a polymer solution into very fine fibers. nih.gov These nanofibers have a high surface-area-to-volume ratio, which can enhance cell adhesion and proliferation. nih.govmdpi.com
3D printing or 3D-bioplotting are additive manufacturing techniques that allow for the precise fabrication of scaffolds with controlled architectures. nih.govmdpi.com These methods can be used to create complex, multi-layered scaffolds, sometimes in combination with other techniques like electrospinning, to better replicate the structure of native tissues. nih.govnih.gov
The table below summarizes common fabrication techniques for porous scaffolds in tissue engineering.
| Fabrication Technique | Description | Key Advantages |
| Porogen Leaching | A porogen is mixed with a polymer and later leached out to create pores. ausmt.ac.irecmjournal.org | Simple and effective for creating interconnected pores. ecmjournal.org |
| Freeze-Drying (Lyophilization) | A polymer solution is frozen, and the solvent is sublimated to form a porous structure. springernature.comscispace.com | Can produce highly porous scaffolds. scispace.com |
| Electrospinning | An electric field is used to draw a polymer solution into nanofibers. nanoscience.comnih.gov | Creates scaffolds that mimic the natural extracellular matrix. nih.govmdpi.com |
| 3D Printing / Bioplotting | Additive manufacturing builds a scaffold layer-by-layer from a digital model. nih.govmdpi.com | Allows for precise control over scaffold architecture. mdpi.com |
Mimicry of Natural Tissue Environments
The engineering of biomaterials that can accurately replicate the complex microenvironment of natural tissues is a cornerstone of regenerative medicine and tissue engineering. Hydrogels, due to their high water content and tunable physical properties, have emerged as leading candidates for mimicking the native extracellular matrix (ECM). nih.govmdpi.com The ECM provides structural support to cells and regulates a variety of crucial cellular functions, including growth, differentiation, and cell-to-cell communication. nih.govresearchgate.net The incorporation of "this compound" into polymer hydrogel scaffolds is a strategic approach to imbue these synthetic materials with biomimetic properties.
The glucose moieties present in "this compound" can engage in specific biological recognition events, similar to the carbohydrate-protein interactions that occur at the cell surface and within the ECM. nih.gov These interactions are fundamental to processes like cell adhesion and signaling. By functionalizing hydrogels with this glycomonomer, it is possible to create a more "cell-friendly" environment that encourages favorable cellular responses.
Hydrogels designed as ECM mimics must possess appropriate mechanical and chemical properties to support cellular functions in a manner that reflects the native state. nih.gov The physical properties of hydrogels, such as stiffness, can significantly influence cell behavior, including differentiation pathways. nih.gov For instance, mesenchymal stem cells have been shown to differentiate into different cell lineages based on the stiffness of their culture substrate. nih.gov The inclusion of "this compound" can influence the crosslinking density and subsequent mechanical properties of the hydrogel, allowing for the fine-tuning of the scaffold to match the characteristics of specific tissues.
Furthermore, the hydrophilic nature of "this compound" contributes to the high water content of the hydrogel, which is essential for mimicking the hydrated environment of soft tissues and facilitating the transport of nutrients and waste products. nih.gov This biomimetic approach to scaffold design is critical for the successful development of in vitro models for drug testing and for creating functional tissue constructs for therapeutic applications. nih.gov
Bioactive Coatings and Surface Modification for Medical Devices
The surface properties of medical devices are critical determinants of their in vivo performance and biocompatibility. Unmodified material surfaces can trigger adverse reactions, such as protein adsorption, bacterial colonization, and the foreign body response, ultimately leading to device failure. wikipedia.org Bioactive coatings formulated with polymers containing "this compound" offer a promising strategy to mitigate these issues by creating a more biologically inert and favorable interface with host tissues.
Antifouling and Protein Adsorption Resistance
A primary event that occurs when a medical device is introduced into the body is the non-specific adsorption of proteins onto its surface. This protein layer can trigger a cascade of undesirable biological responses, including inflammation and blood coagulation. tandfonline.com Polymers incorporating "this compound" can be used to create hydrophilic and bio-inert surfaces that effectively resist protein adsorption. researchgate.netresearchgate.net
The mechanism behind this resistance is attributed to the formation of a tightly bound hydration layer on the polymer surface. The hydrophilic glucose units of "this compound" attract and organize water molecules, creating a physical and energetic barrier that prevents proteins from adhering to the underlying material. researchgate.net This is a common strategy employed by zwitterionic and other hydrophilic polymers to achieve antifouling properties. mdpi.com
Research on polymers with similar structures, such as those containing 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), has demonstrated a significant reduction in protein adsorption. mdpi.comnih.gov For instance, surfaces coated with poly(MPC) have been shown to dramatically reduce protein adsorption from complex biological fluids like serum. nih.gov The principle of creating a dense hydration layer is directly applicable to polymers functionalized with "this compound," leveraging its hydrophilic nature to create protein-resistant surfaces.
| Hydrogel Surface | Bovine Serum Albumin (BSA) Adsorption (µg/hydrogel) | Lysozyme Adsorption (µg/hydrogel) | % Reduction in BSA Adsorption | % Reduction in Lysozyme Adsorption |
|---|
Prevention of Bacterial Colonization and Biofilm Formation
Device-associated infections are a major complication in modern healthcare, often initiated by the adhesion of bacteria to the surface of an implant and the subsequent formation of a biofilm. frontiersin.orgnih.gov Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to antibiotics. google.com Coatings derived from polymers containing "this compound" can effectively prevent the initial stages of bacterial adhesion, thereby inhibiting biofilm formation. digitellinc.commdpi.com
The antifouling properties that confer resistance to protein adsorption also play a crucial role in preventing bacterial attachment. nih.gov By minimizing the initial protein layer, which can act as a conditioning film for bacterial colonization, these hydrophilic surfaces present a less favorable substrate for bacteria. researchgate.net Furthermore, some glycopolymers have been shown to possess inherent antibacterial properties. digitellinc.com The specific interactions between bacterial surface proteins (lectins) and the glucose moieties of the glycopolymer can be exploited to either repel or, in some strategies, selectively capture and kill bacteria. nih.govacs.org
Studies have demonstrated that surfaces coated with hydrophilic polymers can significantly reduce the number of adherent bacteria. nih.gov For example, a coating of poly(MPC-co-n-butyl methacrylate) (PMB) on sutures has been shown to significantly reduce the adhesion of Staphylococcus aureus. nih.gov This reduction in bacterial adhesion is a critical step in preventing the cascade of events that leads to mature biofilm formation and subsequent infection. nih.gov
| Bacterial Strain | Coating Type | Adhesion Reduction (%) | Primary Mechanism |
|---|
Enhanced Biocompatibility of Implantable Materials
Biocompatibility is the ability of a material to perform its intended function without eliciting any undesirable local or systemic effects in the host. parkdentalresearch.com For implantable medical devices, achieving excellent biocompatibility is paramount to ensure long-term success and patient safety. jourcc.com Coatings based on "this compound" can significantly enhance the biocompatibility of a wide range of implantable materials.
The primary mechanism for this enhancement is the creation of a biomimetic surface that minimizes adverse interactions with the biological environment. nih.gov By resisting protein adsorption and preventing bacterial colonization, these coatings can reduce the inflammatory response and the foreign body reaction that often lead to the fibrous encapsulation and rejection of implants. wikipedia.org The hydrophilic and bio-inert nature of the glycopolymer surface mimics certain aspects of the natural cellular environment, leading to more favorable tissue-implant integration. mdpi.com
Improving the biocompatibility of materials like poly(lactic acid) (PLA), a commonly used biodegradable polymer, has been a focus of research. mdpi.com Surface modification of PLA with hydrophilic glycopolymers can improve its biological performance by promoting better cell-surface interactions and reducing its inherent hydrophobicity. mdpi.com Similarly, for permanent implants used in orthopedic and dental applications, biocompatible coatings are crucial for promoting osseointegration—the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. parkdentalresearch.comjourcc.com The application of coatings containing "this compound" represents a versatile and effective strategy for improving the clinical outcomes of a diverse array of medical devices. researchgate.net
Q & A
Q. What are the optimal methods for synthesizing 2-Methacryloxyethyl D-glucopyranoside with high regioselectivity?
Methodological Answer: Synthesis typically involves regioselective glycosylation using protecting groups (e.g., acetyl or benzyl) to control reactivity. For example, thioglycosides (e.g., ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside) can be activated under mild alkylation conditions with benzyl trichloroacetimidate to achieve stereochemical control . Key steps include:
- Protection: Use 3,4,6-tri-O-acetyl or benzyl groups to shield hydroxyl groups, directing reactivity to the desired position.
- Glycosylation: Employ in situ activation of thioglycosides with Lewis acids (e.g., TMSOTf) to form glycosidic bonds.
- Deprotection: Sequential removal of protecting groups (e.g., hydrogenolysis for benzyl groups or alkaline hydrolysis for acetyl groups).
Validation via TLC and mass spectrometry ensures regioselectivity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer: Structural confirmation requires a combination of:
Q. What enzymatic assays utilize this compound as a substrate, and how is activity quantified?
Methodological Answer: The compound serves as a substrate for β-glucosidases and glycosyltransferases. Assays include:
- Chromogenic Detection: Use derivatives like 4-nitrophenyl or 6-bromo-2-naphthyl glucopyranosides, which release colored products (e.g., 4-nitrophenol at λ = 405 nm) upon enzymatic cleavage .
- Fluorometric Assays: Substrates like 4-methylumbelliferyl-β-D-glucopyranoside release fluorescent products (excitation/emission: 360/450 nm) for real-time kinetic analysis .
- HPLC/MS Monitoring: Quantify reaction products (e.g., free glucose or oligosaccharides) over time .
Advanced Research Questions
Q. How can conflicting data on the stereochemical outcomes of glycosylation reactions involving this compound be resolved?
Methodological Answer: Discrepancies in stereochemistry often arise from reaction conditions or protecting group strategies. To resolve these:
- Systematic Variation of Conditions: Test temperature (-20°C to 40°C), solvent (CH₂Cl₂ vs. toluene), and catalyst (TMSOTf vs. BF₃·Et₂O) to identify optimal parameters for α/β selectivity .
- Protecting Group Tuning: Use bulky groups (e.g., trityl) at C6 to favor β-selectivity via steric hindrance .
- Computational Modeling: Predict steric and electronic effects using tools like MOE LigX to simulate glycosyl donor-acceptor interactions .
Q. What strategies improve the yield of oligosaccharide synthesis using this compound as a glycosyl donor?
Methodological Answer: Optimization strategies include:
- Preactivation Protocol: Activate thioglycosides (e.g., with NIS/TfOH) before adding the acceptor to minimize side reactions .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 1h) and improve yield by 15–20% through controlled heating .
- Enzyme-Mediated Coupling: Use glycosynthases (engineered glycosidases) for water-tolerant, high-yield oligosaccharide assembly .
Q. How do molecular docking studies predict the interaction between this compound and β-glucosidases?
Methodological Answer: Docking workflows involve:
- Protein Preparation: Retrieve β-glucosidase structures (e.g., PDB: 3AHY) and optimize hydrogen bonding networks.
- Ligand Parameterization: Generate 3D conformers of this compound and assign partial charges (e.g., using AMBER force fields).
- Binding Site Analysis: Identify key residues (e.g., Glu165 and Glu355 in Thermotoga maritima BglA) that interact with the methacryloxyethyl group via hydrophobic pockets or hydrogen bonds .
- Free Energy Calculations: Use MM-GBSA to rank binding affinities and validate with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
